1-Tridecyn-3-ol
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Overview
Description
1-Tridecyn-3-ol is an organic compound with the molecular formula C13H24O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its unique structure, which includes both an alkyne and an alcohol functional group. The presence of these functional groups makes this compound a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tridecyn-3-ol can be synthesized through several methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by the reduction of the resulting alkyne to the corresponding alcohol. Another method involves the hydroboration-oxidation of terminal alkynes, which converts the alkyne to an alcohol.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale chemical processes that involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Tridecyn-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Tridecyn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alkynes and alcohols.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tridecyn-3-ol depends on the specific application and reaction it is involved in. In general, the alkyne group can participate in reactions that form new carbon-carbon bonds, while the hydroxyl group can engage in hydrogen bonding and other interactions. These functional groups allow this compound to interact with various molecular targets and pathways, making it a versatile compound in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Octyn-3-ol: Similar structure but with a shorter carbon chain.
1-Decyn-3-ol: Similar structure with a different carbon chain length.
1-Dodecyn-3-ol: Another alkyne alcohol with a different carbon chain length.
Uniqueness
1-Tridecyn-3-ol is unique due to its specific carbon chain length and the presence of both an alkyne and an alcohol functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
CAS No. |
649561-34-2 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h2,13-14H,3,5-12H2,1H3 |
InChI Key |
NBXOZWAKVAGNDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C#C)O |
Origin of Product |
United States |
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